5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c21-16(12-2-3-14-15(10-12)18-23-17-14)20-6-1-5-19(7-8-20)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBTVWHIXFOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s uniqueness lies in its benzothiadiazole-diazepane-thiolan hybrid structure . Below is a comparison with analogous thiadiazole-containing compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles :
- The target compound’s benzothiadiazole core is shared with DTCPB and other optoelectronic materials , while 1,3,4-thiadiazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) are simpler and often associated with pesticidal activities .
- Fused systems , such as benzodioxin-thiadiazole hybrids, enhance α-amylase inhibition due to increased planarity and binding affinity .
Thiolan-3-yl (tetrahydrothiophene) may contribute to metabolic stability or sulfur-mediated bioactivity, a feature absent in simpler thiadiazoles .
Biological Activity
5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical methods that involve diazepane derivatives and benzothiadiazole chemistry. The synthesis typically requires multi-step reactions that may include:
- Formation of the diazepane ring.
- Introduction of the thiolane moiety.
- Coupling with the benzothiadiazole structure.
The molecular formula of this compound is , with a molecular weight of approximately 290.38 g/mol. Its structural features include a diazepane ring and a benzothiadiazole unit, which are crucial for its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antioxidant Activity : The presence of sulfur and nitrogen atoms suggests potential antioxidant properties, which can help in mitigating oxidative stress in biological systems.
- Antitumor Activity : Related compounds have shown selective antitumor activity against various cancer cell lines. For instance, benzothiadiazole derivatives have been evaluated for their antiproliferative effects on lung adenocarcinoma cells (A549) and mouse fibroblast cells (NIH/3T3) .
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The unique structural features allow for potential binding sites that facilitate these interactions. Studies suggest that compounds with similar structures may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Case Studies
Several studies have investigated the biological activity of benzothiadiazole derivatives:
- Antitumor Studies : A study highlighted that certain benzothiadiazole compounds demonstrated significant antitumor activity by inducing apoptosis in cancer cells. The most active compound was identified as having a selective profile against lung cancer cell lines .
- Antioxidative Properties : Research has indicated that similar compounds possess antioxidative properties, which can be beneficial in treating diseases related to oxidative stress .
- Plant Protection : Benzothiadiazole derivatives have been studied for their role in inducing systemic acquired resistance in plants against pathogens. This suggests potential agricultural applications alongside medicinal uses .
Data Table of Biological Activities
| Activity Type | Compound | Target/Cell Line | Effect |
|---|---|---|---|
| Antitumor | This compound | A549 (lung adenocarcinoma) | Induces apoptosis |
| Antioxidant | Related benzothiadiazole derivatives | Various | Reduces oxidative stress |
| Plant Resistance | Benzothiadiazole derivatives | Wheat | Induces systemic acquired resistance |
Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in cancer therapy and agricultural protection. Further research is warranted to fully elucidate its mechanisms of action and explore its efficacy across different biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
